3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid
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Overview
Description
3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid is a deuterated analog of 3-(3-Ethoxy-4-methoxyphenyl)propionic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at specific positions in its molecular structure. The deuterium labeling makes it particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid typically involves the introduction of deuterium atoms into the parent compound, 3-(3-Ethoxy-4-methoxyphenyl)propionic acid. One common method is the catalytic reduction of the corresponding unsaturated acid using deuterium gas (D2) in the presence of a palladium catalyst. This process ensures the incorporation of deuterium atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid has diverse applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in imaging studies.
Industry: Utilized in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its metabolic stability and interaction with enzymes. This can lead to altered pharmacokinetics and dynamics, making it a valuable tool in drug development and metabolic research .
Comparison with Similar Compounds
Similar Compounds
3-(3-Ethoxy-4-methoxyphenyl)propionic acid: The non-deuterated analog.
3-(4-Methoxyphenyl)propionic acid: Lacks the ethoxy group.
3-(2-Methoxyphenyl)propionic acid: Has a different substitution pattern on the aromatic ring
Uniqueness
The presence of deuterium atoms in 3-(3-Ethoxy-4-methoxyphenyl)propionic-2,2,3,3-D4 acid makes it unique compared to its non-deuterated counterparts. This isotopic labeling provides enhanced stability and allows for detailed metabolic and pharmacokinetic studies, which are not possible with the non-deuterated versions.
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
2,2,3,3-tetradeuterio-3-(3-ethoxy-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-16-11-8-9(5-7-12(13)14)4-6-10(11)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14)/i5D2,7D2 |
InChI Key |
XOHHVCSPHJILQB-CWUGWKFWSA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)OC)OCC)C([2H])([2H])C(=O)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CCC(=O)O)OC |
Origin of Product |
United States |
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